molecular formula C8H12N2O B1442376 2,5-Dimethyl-pyridineformamide CAS No. 825-59-2

2,5-Dimethyl-pyridineformamide

Cat. No.: B1442376
CAS No.: 825-59-2
M. Wt: 152.19 g/mol
InChI Key: HTKCGJGAPGIECQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-pyridineformamide is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups at the 2 and 5 positions and a carboxamide group at the 2 position. Dihydropyridines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-pyridineformamide typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:

    Aldehyde: Acetaldehyde

    β-Ketoester: Methyl acetoacetate

    Ammonia: Ammonium acetate

The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring. The carboxamide group is introduced through subsequent reactions involving the appropriate amide-forming reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-pyridineformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Pyridine derivatives with various functional groups.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or aminated dihydropyridine derivatives.

Scientific Research Applications

2,5-Dimethyl-pyridineformamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-pyridineformamide involves its interaction with specific molecular targets. In medicinal applications, dihydropyridines are known to act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, blocking the passage of calcium ions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used to treat hypertension and angina.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

Uniqueness

2,5-Dimethyl-pyridineformamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. Its carboxamide group can participate in hydrogen bonding, potentially enhancing its binding affinity to molecular targets.

Properties

IUPAC Name

2,5-dimethyl-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-4-8(2,7(9)11)10-5-6/h3-5,10H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCGJGAPGIECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(C=C1)(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703098
Record name 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-59-2
Record name 2,5-Dimethyl-1,2-dihydropyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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